Glycolide
Overview
Description
Glycolide is a cyclic dimer of α-hydroxy acid that can be used in the formation of aliphatic polyester1. It is synthesized by the dimerization of glycolic acid1. It forms a low toxic synthetic biodegradable polymer that can be used in medical applications1. The molecular formula of Glycolide is C4H4O42.
Synthesis Analysis
The synthesis of glycolide is achieved by the depolymerization of glycolic acid oligomers modified by polyhydric alcohols in the presence of magnesium, zinc, and tin (IV) oxides as the catalysts3. This modification allows control over their molecular weight and decreases crystallinity degree that affects the oligomers solubility in dimethyl sulfoxide and the yield and purity of target glycolide3.
Molecular Structure Analysis
Glycolide has a molecular formula of C4H4O4, an average mass of 116.072 Da, and a monoisotopic mass of 116.010956 Da2.
Chemical Reactions Analysis
Glycolide is one of the initial monomers for lactide-glycolide copolymers obtainment and its purity has a great significance for the production of such polymers with high molecular weight3. The synthesis of high molecular weight polyglycolide-b-poly (L-)lactide-b-polyglycolide (b-PLLGA) triblock copolymers by ring-opening polymerization (ROP) in bulk at considerably low temperature has been reported4.
Physical And Chemical Properties Analysis
Glycolide appears as a white crystalline solid6. It has a melting point of 82~86 ℃6. Poly (lactic-co-glycolic) acid (PLGA), which includes glycolide, has attracted considerable interest due to its biocompatibility, tailored biodegradation rate (depending on the molecular weight and copolymer ratio), and approval for clinical use in humans by the U.S. Food and Drug Administration (FDA)78.
Scientific Research Applications
1. Glycolide in Cancer Metabolism and Therapy
Glycolide metabolism plays a significant role in cancer development and treatment. It is a key component in glycolysis and glutaminolysis, pathways crucial for cancer cell energy supply. Targeting these pathways, including glycolysis inhibition, has been a focus for developing new anticancer strategies. This approach is particularly effective against cancer cells with mitochondrial defects or in hypoxic conditions, which are often resistant to conventional treatments (Altman, Stine, & Dang, 2016); (Pelicano, Martin, Xu, & Huang, 2006).
2. Glycolide in Drug Delivery Systems
Glycolide derivatives, such as Poly(ethylene glycol) (PEG), have been extensively used in drug delivery due to their biocompatible properties. PEGylation, the process of attaching PEG chains to molecules, enhances the delivery and stability of therapeutic agents. However, potential side effects and the need for alternative polymers are also being explored (Knop, Hoogenboom, Fischer, & Schubert, 2010).
3. Glycolide in Biodegradable Polymer Research
Glycolide-based polymers like Poly(D,L-lactide-co-glycolide) are researched for their biodegradability and compatibility with biological tissues, particularly in brain tissue. These polymers are investigated for their potential in controlled drug release and tissue engineering, indicating a promising future in medical applications (Menei, Daniel, Montero-Menei, Brouillard, Pouplard-Barthelaix, & Benoit, 1993).
4. Glycolide in Dermatology and Skin Care
Glycolic acid, a derivative of glycolide, is widely used in dermatological applications. It shows significant clinical and histological effects on the skin, includingimprovements in conditions like ichthyotic/xerotic skin. Studies have shown that glycolic acid can normalize skin with notable changes in skin thickness, glycosaminoglycan, and collagen content, making it a valuable component in skincare treatments and products (Grove & Moy, 1996).
Safety And Hazards
Future Directions
Poly (lactic-co-glycolic) acid (PLGA), which includes glycolide, has been extensively studied for application in various clinical requirements78. The FDA has established an extensive research program to investigate novel methods and tools to aid both product development and regulatory review of PLGA-based products11. This includes analytical tools for characterization of PLGA polymers, impacts of PLGA characteristics and manufacturing conditions on product performance, in vitro drug release testing and in vitro - in vivo correlation of PLGA-based products, and modeling tools to facilitate formulation design and bioequivalence study design of PLGA-based drugs11.
properties
IUPAC Name |
1,4-dioxane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDVKSZUMVYZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26202-08-4 | |
Record name | Glycolide polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26202-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8060115 | |
Record name | 1,4-Dioxane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycolide | |
CAS RN |
502-97-6 | |
Record name | Glycolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABH001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dioxane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ676PGU6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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